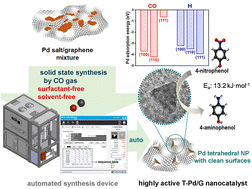Novel solid-state synthesis of surfactant- and solvent-free Pd tetrahedron nanocatalysts†
Journal of Materials Chemistry A Pub Date: 2023-12-07 DOI: 10.1039/D3TA06056J
Abstract
Shape-controlled palladium nanocatalysts with high activity in various catalytic reactions have attracted much attention. However, the reliable synthesis of shape-controlled Pd nanocatalysts in the absence of polymeric surfactants and harmful organic solvents remains a challenging issue. This study is the first to report an automated, reproducible, and reliable solid-state synthesis of surfactant-free tetrahedral-shaped Pd nanocatalysts with high particle dispersion. By using carbon monoxide gas as a capping material for the Pd precursor during synthesis, the morphology of the Pd nanoparticles could be controlled, as revealed by computer simulations. The tetrahedral Pd nanoparticles synthesized on graphene supports exhibited higher catalytic performance for the reduction of 4-nitrophenol than those of spherical Pd nanoparticles on graphene, commercial Pd/C, and PVP stabilized Pd nanocubes on graphene due to their active edge and kink sites with high dispersion and the clean active site surface. In addition, the additional incorporation of magnetic Fe3O4 nanoparticles into the tetrahedral Pd nanoparticle-supported nanocatalysts facilitated the separation of the catalysts by magnetism, making reuse convenient.


Recommended Literature
- [1] Poly(ε-caprolactone) with pendant natural peptides: an old polymeric biomaterial with new properties†
- [2] Emergence of compositionally tunable nanoscale dynamical heterogeneity in model binary lipid biomembranes†
- [3] Publications received
- [4] Front cover
- [5] Electronic binding energy relaxation of Sc clusters by monatomic alloying: DFT-BOLS approximation
- [6] Production of polyetheretherketone in ionic liquid media
- [7] A cationic benzocorrole Cu(ii) complex as a highly stable antiaromatic system†
- [8] Tuning PEG-DA hydrogel properties viasolvent-induced phase separation (SIPS)†
- [9] Large-scale preparation of macro-porous silica microspheres via sol–gel composite particles and a spray drying process†
- [10] Cascade rearrangement of furylcarbinols with hydroxylamines: practical access to densely functionalized cyclopentane derivatives†










